Lipophilicity (LogP) Enhancement vs. Unsubstituted Imidazole Sulfonamide
The introduction of a chlorine atom at the 5-position of the imidazole ring significantly increases the compound's lipophilicity compared to the unsubstituted analog. The target compound, 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, has a calculated LogP of 1.502 . In contrast, its direct comparator, 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4), has a reported LogP of 0.8486 [1]. This represents a substantial increase in lipophilicity, which is a key determinant for membrane permeability and biological distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.502 |
| Comparator Or Baseline | 1-Methyl-1H-imidazole-4-sulfonamide (LogP = 0.8486) |
| Quantified Difference | Delta LogP = +0.6534 (a 4.5-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from ChemSrc database. |
Why This Matters
This quantifiable difference in LogP enables more informed selection for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles.
- [1] ChemSrc. (n.d.). 1-Methylimidazole-4-sulfonamide. CAS: 111124-90-4. View Source
